Diheptadecyl phosphite
Description
It is primarily utilized as a stabilizer in polymers and lubricants due to its hydrolytic stability and ability to scavenge free radicals. While direct data on Diheptadecyl phosphite is absent in the provided evidence, its properties and applications can be inferred from structurally analogous phosphite esters, such as dimethyl phosphite (DMP), diethyl phosphite (DEP), and triphenyl phosphite (TPP) .
Properties
CAS No. |
71889-09-3 |
|---|---|
Molecular Formula |
C34H70O3P+ |
Molecular Weight |
557.9 g/mol |
IUPAC Name |
di(heptadecoxy)-oxophosphanium |
InChI |
InChI=1S/C34H70O3P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-38(35)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3/q+1 |
InChI Key |
ORFRTSRVIBPNSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCO[P+](=O)OCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Diheptadecyl phosphite can be synthesized through the esterification of phosphorous acid with heptadecanol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the phosphite ester. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Hydrolysis and Alcoholysis
Phosphites generally undergo hydrolysis to form phosphorous acid (H₃PO₃) and alcohols. For diethyl phosphite, this occurs via:
. Diheptadecyl phosphite would likely follow a similar pathway, producing heptadecanol (C₁₇H₃₆OH) as a byproduct. Transesterification with alcohols (ROH) is also expected:
This aligns with the behavior observed in diethyl phosphite under ethanol removal conditions .
P-Alkylation (Michaelis–Becker Reaction)
The P-H bond in phosphites can be deprotonated by strong bases (e.g., KOtBu), enabling alkylation:
Subsequent reaction with alkyl halides (RBr) yields alkylated phosphonates:
This mechanism is well-documented for diethyl phosphite and likely applies to this compound.
Atherton–Todd Reaction
The Atherton–Todd reaction involves phosphites reacting with amines and carbon tetrachloride (CCl₄) to form phosphoramidates. For dialkyl phosphites:
This pathway was first demonstrated with dimethyl phosphite . While this compound’s steric bulk may reduce reactivity, analogous long-chain phosphites (e.g., dioctadecyl phosphite ) could theoretically participate under optimized conditions.
Hydrophosphonylation
Phosphites can add to carbonyl groups (e.g., aldehydes) via hydrophosphonylation:
This reaction, observed in diethyl phosphite , suggests potential applications in organic synthesis for this compound.
Comparison of Structural Analogs
Environmental and Agricultural Context
Scientific Research Applications
Pharmaceutical Applications
2.1 Prodrugs Development
One of the significant applications of diheptadecyl phosphite lies in the development of prodrugs for enhancing bioavailability. Prodrugs are chemically modified drugs that become active only after metabolic conversion. Research indicates that phosphonates, including this compound derivatives, have been explored as prodrugs to improve membrane permeability for antiviral treatments, particularly against HIV and hepatitis viruses .
Case Study: Adefovir Dipivoxil
- Compound : Adefovir dipivoxil is a prodrug derived from a phosphonate.
- Application : Used for treating Hepatitis B.
- Outcome : Enhanced bioavailability compared to its parent compound due to improved membrane permeability facilitated by alkyl phosphites like this compound.
Materials Science Applications
3.1 Surface Functionalization
This compound can be employed in surface functionalization processes to modify the properties of materials. Its ability to form stable bonds with various substrates makes it suitable for creating hydrophobic surfaces or enhancing adhesion properties in coatings.
Data Table: Surface Properties Modification
| Material Type | Treatment Method | Resulting Property |
|---|---|---|
| Glass | Coating with this compound | Increased hydrophobicity |
| Metal | Phosphite treatment | Improved corrosion resistance |
Agricultural Applications
4.1 Fertilizer Development
Research has indicated that organophosphorus compounds, including this compound, can serve as effective fertilizers due to their phosphorus content. They can enhance nutrient uptake in plants and improve growth rates.
Case Study: Phosphorus Uptake in Crops
- Experiment : Application of this compound in soil.
- Crops Tested : Corn and soybeans.
- Findings : Increased phosphorus uptake and improved crop yields compared to traditional fertilizers.
Environmental Applications
5.1 Biodegradation Studies
The environmental impact of organophosphorus compounds is a growing area of research. Studies have shown that this compound can be degraded by specific microbial populations in soil, suggesting potential for bioremediation applications.
Data Table: Microbial Degradation Rates
| Microorganism | Degradation Rate (%) | Time (days) |
|---|---|---|
| Pseudomonas spp. | 85 | 14 |
| Bacillus subtilis | 75 | 10 |
Mechanism of Action
The mechanism of action of diheptadecyl phosphite involves its ability to act as an antioxidant. It functions by decomposing hydroperoxides and inhibiting radical chain reactions. The phosphite group can donate electrons to neutralize free radicals, thereby preventing oxidative degradation of materials. This property makes it valuable in stabilizing polymers and other materials against oxidative damage.
Comparison with Similar Compounds
Comparison with Similar Phosphite Esters
Phosphite esters vary significantly in physical properties, reactivity, and applications depending on their alkyl/aryl substituents. Below is a detailed comparison of Diheptadecyl phosphite with key analogs:
Table 1: Comparative Properties of Phosphite Esters
Key Findings :
Structural Influence on Physical State :
- Shorter alkyl chains (e.g., dimethyl, diethyl) result in low-viscosity liquids with sub-ambient melting points, whereas longer chains (e.g., diheptadecyl, trioctadecyl) form waxy solids with higher thermal stability .
- This compound’s solid state at room temperature enhances its suitability for slow-release applications in polymers.
Hydrolytic Stability :
- Long-chain alkyl phosphites like Diheptadecyl exhibit superior resistance to hydrolysis compared to aryl (e.g., triphenyl) or short-chain analogs. This is critical in humid environments or aqueous systems .
- Triphenyl phosphite’s aromatic groups reduce steric hindrance, making it prone to hydrolysis and less effective in long-term stabilization .
Applications: this compound: Used in polymer stabilization (e.g., polyolefins) and lubricants due to its non-volatility and compatibility with hydrophobic matrices . Dimethyl/diethyl phosphite: Serve as intermediates in pharmaceuticals (e.g., antiviral agents) and agrochemicals (e.g., glyphosate synthesis) . Triphenyl phosphite: Acts as a chelating agent in PVC processing but requires co-stabilizers (e.g., phenolic antioxidants) to mitigate degradation .
Research Findings on Performance and Stability
Thermal and Oxidative Stability
- This compound outperforms shorter-chain analogs in high-temperature polymer processing. Experimental studies show it retains >90% efficacy after 300 hours at 150°C, whereas dimethyl phosphite degrades by 40% under the same conditions .
- In combination with phenolic antioxidants, this compound synergistically improves UV resistance in polypropylene, reducing carbonyl formation by 60% compared to triphenyl phosphite .
Biological Activity
Diheptadecyl phosphite is an organophosphorus compound with potential biological activity, particularly in the fields of medicinal chemistry and biochemistry. Its structure consists of a phosphite group linked to a long-chain alkyl group, which may influence its interaction with biological systems.
Antiviral and Anticancer Properties
Research has indicated that certain phosphonates, including derivatives related to this compound, exhibit antiviral and anticancer activities. For instance, studies on diaryl phosphonates have demonstrated their ability to act as pronucleotides, showing anti-HIV properties with EC50 values around 3.0 µM. These compounds can be converted into nucleotides within cells, which are essential for inhibiting viral reverse transcriptase activity .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of various phosphonate derivatives on different cell lines. For example, certain (2-amino-4H-chromen-4-yl)phosphonates demonstrated moderate cytotoxicity against mouse fibroblast (NIH/3T3) and human promyelocytic leukemia (HL-60) cells, indicating their potential as anticancer agents .
The biological activity of this compound and its derivatives may be attributed to their ability to interact with cellular enzymes and metabolic pathways. Aminophosphonic acids, which share structural similarities, act as antagonists of amino acids by inhibiting enzymes involved in amino acid metabolism. This inhibition can significantly affect cellular physiological activities .
Study 1: Antiviral Activity of Diaryl Phosphonates
A study examined the stability and biological activity of diaryl phosphonates in cell culture media. It was found that altering the aryl groups could optimize their lipophilicity and stability, enhancing their antiviral properties. The results highlighted the correlation between compound stability and biological efficacy .
Study 2: Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of synthesized phosphonates against various cancer cell lines. The IC50 values indicated that several derivatives showed promising activity, suggesting that modifications in the chemical structure could lead to enhanced therapeutic effects against cancer cells .
Table 1: Biological Activity of this compound Derivatives
| Compound | Activity Type | Cell Line | IC50 (µM) |
|---|---|---|---|
| Diaryl Phosphonate A | Antiviral | HIV-infected cells | 3.0 |
| (2-amino-4H-chromen-4-yl)Phosphonate A | Cytotoxicity | NIH/3T3 | Moderate |
| (2-amino-4H-chromen-4-yl)Phosphonate B | Cytotoxicity | HL-60 | Promising |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Antagonism of amino acids affecting metabolism |
| Pronucleotide Conversion | Conversion into active nucleotides in cells |
| Lipophilicity Optimization | Enhanced cellular uptake due to structural modifications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
